molecular formula C27H22ClN3O4 B2901747 N-[(4-chlorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide CAS No. 1326931-78-5

N-[(4-chlorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide

Cat. No.: B2901747
CAS No.: 1326931-78-5
M. Wt: 487.94
InChI Key: PZFFZMAPQVBLHS-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule characterized by:

  • A tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),10,12-tetraen) with fused oxa- and diaza-rings, contributing to its rigid, planar geometry.
  • Electron-deficient aromatic systems due to the conjugated π-electrons in the tricyclic core and the electron-withdrawing oxo groups at positions 4 and 6 .
  • A 4-chlorobenzyl acetamide substituent, introducing hydrophobic and halogen-bonding interactions.
  • A 2-phenylethyl group at position 5, enhancing lipophilicity and steric bulk.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)-4a,5a,6,7,8,9,9a,9b-octahydro-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClN3O4/c28-20-12-10-19(11-13-20)16-29-23(32)17-31-24-21-8-4-5-9-22(21)35-25(24)26(33)30(27(31)34)15-14-18-6-2-1-3-7-18/h1-3,6-7,10-13,21-22,24-25H,4-5,8-9,14-17H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJIWLATZQKANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3C(O2)C(=O)N(C(=O)N3CC(=O)NCC4=CC=C(C=C4)Cl)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences :

  • Core Rigidity : The tricyclic core of the target compound provides greater conformational stability compared to azo-linked or triazole-based analogues .
  • Electron-Deficient vs. Electron-Rich Systems: The target’s oxo and chloro groups reduce electron density, contrasting with the hydroxy or amino groups in analogues, which enhance electron donation .
  • Steric Effects : The 2-phenylethyl group in the target compound introduces steric hindrance absent in smaller substituents (e.g., methyl or hydroxy groups) .

Electronic and Reactivity Comparisons

  • Aromaticity and π-π Interactions: The tricyclic core exhibits partial aromaticity, enabling stronger π-π stacking than non-aromatic analogues (e.g., aliphatic azo compounds) .
  • Electrophilicity : The electron-withdrawing chloro and oxo groups increase electrophilicity at the acetamide carbonyl, enhancing reactivity toward nucleophiles compared to hydroxy-substituted analogues .
  • Solubility: The target compound’s logP (~3.8, predicted) is higher than analogues with polar groups (e.g., hydroxy or amino substituents, logP ~2.5), limiting aqueous solubility .

Functional Performance in Research

  • DFT Studies : The target compound’s HOMO-LUMO gap (ΔE = ~4.2 eV) is narrower than hydroxy-substituted analogues (ΔE = ~5.1 eV), suggesting improved charge-transfer capabilities .
  • Biological Activity: Unlike phenolic analogues with antioxidant properties, the target’s chloro and oxo groups may favor enzyme inhibition (e.g., kinase targets) .

Research Findings and Implications

Structural Similarity Principle : Analogues with shared tricyclic cores (e.g., diazatricyclo derivatives) exhibit predictable trends in solubility and reactivity, supporting the “similar structure, similar properties” principle .

Substituent Effects : The 4-chlorobenzyl group increases metabolic stability compared to unsubstituted benzyl groups, critical for drug design .

Synthetic Challenges : The tricyclic core requires multi-step synthesis under inert conditions, unlike simpler azo or triazole derivatives .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step organic reactions, including cyclization, sulfanyl group incorporation, and acetamide coupling. Key optimization parameters include:

  • Temperature control : Exothermic steps (e.g., cyclization) require gradual heating (50–80°C) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane aids in purification .
  • Catalyst use : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic systems .
    Yield optimization relies on iterative adjustments using Design of Experiments (DoE) to balance competing factors like pH and reaction time .

Basic: Which analytical techniques are essential for characterizing this compound and ensuring purity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with aromatic protons (δ 7.2–8.1 ppm) and carbonyl signals (δ 165–175 ppm) critical for validation .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95%) and detects trace impurities .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Advanced: How can computational methods like molecular docking be integrated with experimental assays to study the compound’s mechanism?

Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities to targets (e.g., enzymes like kinases). Focus on hydrogen bonding with the diazatricyclo core and hydrophobic interactions with the chlorophenyl group .
  • Experimental validation : Follow with surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding constants (Kd). Discrepancies between docking scores and experimental Kd values may indicate solvation effects or conformational flexibility .

Advanced: How do structural modifications (e.g., substituents on the aromatic ring) influence biological activity, and what contradictions arise?

Answer:

  • Chlorophenyl vs. fluorophenyl : Chlorine enhances hydrophobic binding (e.g., IC₅₀ = 12 nM vs. 45 nM for fluorine analog in kinase inhibition), but fluorine improves metabolic stability .
  • Phenylethyl side chain : Lengthening the chain (e.g., propyl vs. ethyl) increases lipophilicity but may reduce solubility, creating a trade-off between potency and bioavailability .
    Contradictions arise when bulky substituents improve target binding but hinder cellular uptake, necessitating structure-activity relationship (SAR) studies with radiolabeled analogs .

Advanced: What strategies resolve low yield or purity during synthesis, particularly in diazatricyclo ring formation?

Answer:

  • Kinetic vs. thermodynamic control : Lower temperatures (0–10°C) favor kinetic products (e.g., desired stereochemistry), while higher temperatures (>80°C) may lead to ring-opening byproducts .
  • Purification protocols : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to separate regioisomers. Recrystallization from ethanol/water improves crystalline purity .
  • Troubleshooting : If intermediates degrade, replace air-sensitive reagents (e.g., thiols) with stabilized derivatives (e.g., disulfides) .

Basic: What initial biological assays are used to screen the compound’s activity?

Answer:

  • Enzyme inhibition assays : Test against panels (e.g., kinases, proteases) using fluorogenic substrates (e.g., ATP-competitive assays) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values <10 µM indicating therapeutic potential .
  • Solubility testing : Measure kinetic solubility in PBS (pH 7.4) to prioritize analogs for in vivo studies .

Advanced: How can stability under physiological conditions (pH, light) be analyzed, and what implications arise for experimental design?

Answer:

  • pH stability : Incubate the compound in buffers (pH 2–9) for 24h, monitoring degradation via HPLC. Acidic conditions (pH <4) may hydrolyze the acetamide moiety .
  • Light sensitivity : Conduct photostability studies under UV/visible light (ICH Q1B guidelines). Use amber glassware and antioxidants (e.g., BHT) if decomposition exceeds 10% .
  • Implications : Degradation products (e.g., free thiols) may confound bioassay results, necessitating stability-indicating methods for pharmacokinetic studies .

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